Hydroxytuberosone: Structural Characterization and Pharmacological Architecture
Hydroxytuberosone: Structural Characterization and Pharmacological Architecture
[1]
Executive Summary
Hydroxytuberosone (CAS: 95456-43-2) is a bioactive pterocarpanoid isolated primarily from the tubers of Pueraria tuberosa (Vidarikand) and Pueraria lobata.[1][2][3] Distinguished by its complex pentacyclic framework, it represents a C-glycoside-related isoflavonoid derivative featuring a dimethylpyran ring fusion.[1][2]
In the context of drug discovery, Hydroxytuberosone has emerged as a high-value target due to its dual-mechanism potential: acting as a potent antioxidant and wound-healing agent, while recent in silico models suggest significant binding affinity for SARS-CoV-2 main protease (Mpro) and TMPRSS2.[1][2] This guide provides a definitive technical analysis of its chemical structure, physicochemical properties, and isolation methodologies.[1][2]
Chemical Identity & Molecular Metrics[1][2][4][5][6][7][8][9]
Nomenclature and Classification[1][2][7][8][9]
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Systematic IUPAC Name: 1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-2(11),3,5,9,15,18-hexaen-17-one[1][2][6][][9]
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Chemical Class: Pterocarpanoid (specifically a prenylated pterocarpan derivative).[1][2]
Quantitative Physicochemical Data[1][2]
| Property | Value | Unit | Source/Method |
| Molecular Weight | 354.35 | g/mol | Calculated (Isotopic) |
| Monoisotopic Mass | 354.1103 | Da | High-Res MS |
| XLogP3 | 0.7 | - | Partition Coefficient |
| H-Bond Donors | 2 | - | Structural Analysis |
| H-Bond Acceptors | 6 | - | Structural Analysis |
| Topological Polar Surface Area | 85.2 | Ų | TPSA |
| Rotatable Bonds | 0 | - | Rigid Pentacyclic Core |
| Complexity | 751 | - | Cactvs Index |
Structural Analysis
The Hydroxytuberosone scaffold is defined by a rigid pterocarpan core (a tetracyclic system containing a benzofuran fused to a benzopyran) with two critical modifications:
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Prenylation/Cyclization: A dimethylpyran ring is fused to the A-ring (derived from the isoprenyl unit), creating a linear or angular furanocoumarin-like extension.[1][2]
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Oxidation State: The presence of a ketone functionality (C=O) at the C-17 position (pterocarpan numbering) and hydroxyl groups at C-1 and C-14 positions contribute to its polarity and reactivity.[1][2]
SMILES String: CC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=CC(=O)C=CC45O)O)C
Biosynthetic Context & Isolation Workflow
Biosynthetic Pathway
Hydroxytuberosone is synthesized via the phenylpropanoid pathway, diverging at the isoflavonoid branch.[1][2] The critical step involves the prenylation of the pterocarpan skeleton followed by oxidative cyclization.[1][2]
Figure 1: Proposed biosynthetic trajectory of Hydroxytuberosone within the isoflavonoid pathway, highlighting the transition from simple isoflavones to complex prenylated pterocarpans.[1][2]
Isolation Protocol: Pueraria tuberosa
To ensure high purity (>95%) for pharmacological screening, a bioassay-guided fractionation approach is required.[1][2]
Step 1: Extraction
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Material: 1.0 kg dried, powdered tubers of P. tuberosa.
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Method: Cold maceration for 72 hours (3 cycles).
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Concentration: Rotary evaporate at 45°C to yield Crude Ethanolic Extract (CEE).
Step 2: Fractionation
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Suspend CEE in distilled water.
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Partitioning: Sequentially extract with n-Hexane
Chloroform Ethyl Acetate (EtOAc) n-Butanol. -
Target Fraction: The EtOAc fraction typically contains the highest concentration of pterocarpanoids, including Hydroxytuberosone.[1][2]
Step 3: Chromatographic Purification
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Mobile Phase Gradient: Chloroform:Methanol (starting 100:0
90:10).[1][2] -
Elution: Hydroxytuberosone typically elutes at ~95:5 CHCl₃:MeOH.[1][2]
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Polishing: Final purification via Semi-preparative HPLC (C18 column, Acetonitrile:Water gradient).
Pharmacological Potential & Mechanisms[1][2]
Molecular Docking Targets (COVID-19)
Recent in silico studies have identified Hydroxytuberosone as a multi-target inhibitor.
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Target 1: Mpro (Main Protease): Critical for viral replication.[1][2] Hydroxytuberosone fits into the active site, stabilizing via H-bonds with catalytic residues.[1][2]
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Target 2: TMPRSS2: A host serine protease facilitating viral entry.[1][2]
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Binding Affinity: Comparable to standard reference ligands (e.g., Robinin), suggesting high therapeutic potential.[1][2]
Wound Healing & Antioxidant Activity[1][2][10]
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Mechanism: Modulation of inflammatory cytokines and promotion of collagen synthesis.[1][2]
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Activity: Significant radical scavenging activity (DPPH assay) attributed to the phenolic hydroxyl groups.[1][2]
References
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PubChem. (n.d.).[1][2][11][12][6] Hydroxytuberosone (CID 4302704).[1][2][6] National Library of Medicine.[1][2] Retrieved from [Link]
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Maji, A. K., et al. (2014).[1][2] Pueraria tuberosa: a review on traditional uses, pharmacology, and phytochemistry. Brazilian Journal of Pharmacognosy. Retrieved from [Link]
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Singh, S., et al. (2021).[1][2][11] In silico screening of Pueraria tuberosa (PTY-2) for targeting COVID-19 by countering dual targets Mpro and TMPRSS2.[1][2][7] Journal of Biomolecular Structure and Dynamics. Retrieved from [Link][1][2]
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